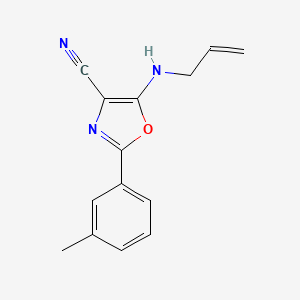

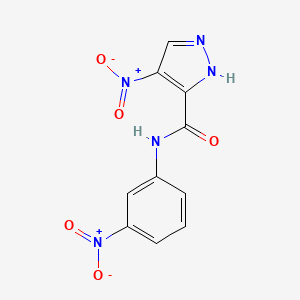

![molecular formula C22H23ClN2O4 B4623436 methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4623436.png)

methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate often involves complex reactions. For example, one study details the synthesis of related quinoxaline derivatives via 1,3-dipolar cycloaddition reactions (Kim, Kurasawa, Takada, & Okamoto, 1989). Another approach includes the synthesis of pyranoquinoline and quinoline derivatives using different reaction pathways (Elagamey, El‐Taweel, & Khalil, 2012).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of fused ring systems and potential for various intermolecular interactions. For instance, a study on isomeric compounds similar to our molecule of interest revealed hydrogen bonding and π-π stacking interactions (Low, Cobo, Quiroga, Portilla, & Glidewell, 2004).

Chemical Reactions and Properties

The chemical behavior of such compounds can be diverse. The study by Kim et al. (1989) on quinoxaline derivatives highlights various reactions, including 1,3-dipolar cycloaddition, illustrating the compound's reactivity (Kim, Kurasawa, Takada, & Okamoto, 1989).

Physical Properties Analysis

The physical properties of such compounds, particularly their crystal structures, have been extensively studied. The crystal structure of similar compounds shows significant interactions like hydrogen bonding, which influence their physical form (Shi, Wu, Zhuang, & Zhang, 2005).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the compound's molecular structure. For instance, the presence of various functional groups and fused rings in these molecules contributes to their unique chemical behaviors, as evidenced in the reactions studied by Kim et al. (1989) (Kim, Kurasawa, Takada, & Okamoto, 1989).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]quinoxaline derivatives through 1,3-dipolar cycloaddition reactions demonstrates a method to create complex heterocyclic compounds, which could be foundational for developing new chemical entities with potential scientific applications (Kim et al., 1990).

A study on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines has shown the potential for these compounds in developing treatments against various cancers by exhibiting significant cytotoxic properties in preliminary screens (Deady et al., 2003).

Research into the synthesis of pyrazolo[3,4-c]quinoline derivatives provides insights into the creation of novel compounds that could have diverse scientific applications, highlighting the versatility and potential of such chemical structures for further investigation (Nagarajan & Shah, 1992).

Potential Biological Activities

The exploration of new synthetic pathways to create 1,5-dihydropyridazino[3,4-b]quinoxalines and 2-(pyrazol-4-yl)quinoxalines underscores the continuous search for compounds with unique structures that could be leveraged for various biological activities (Kurasawa et al., 1996).

A study focusing on the synthesis and conversion of 2‐(pyrazol‐1‐yl)quinoxaline 4‐oxides into different heterocyclic compounds presents a method for altering chemical structures to potentially enhance or modify their biological activities (Kim et al., 2000).

Applications in Material Science

Research on the structural and optical properties of 4H-pyrano[3, 2-c]quinoline derivatives thin films indicates potential applications in material science, particularly in the development of new materials with specific optical properties for use in electronic devices (Zeyada et al., 2016).

The investigation into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their applications in organic–inorganic photodiode fabrication suggests potential uses in solar energy conversion and photodiode technology, showcasing the versatility of these compounds beyond purely biological applications (Zeyada et al., 2016).

properties

IUPAC Name |

methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-1,2,3,6,8,10-hexahydropyrazino[1,2-a]quinoline-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O4/c1-22(2)10-14-17(15(26)11-22)16(12-4-6-13(23)7-5-12)18(21(28)29-3)19-20(27)24-8-9-25(14)19/h4-7,16H,8-11H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSFJFXRLBTJOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C(=C3N2CCNC3=O)C(=O)OC)C4=CC=C(C=C4)Cl)C(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

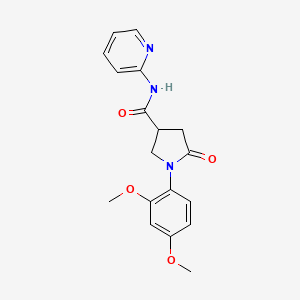

![N-(3-acetylphenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B4623374.png)

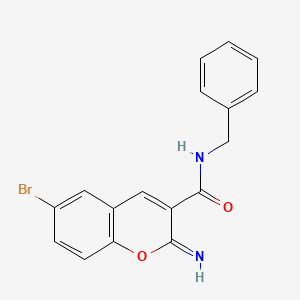

![2,2-diphenyl-N-[2-(phenylethynyl)phenyl]acetamide](/img/structure/B4623377.png)

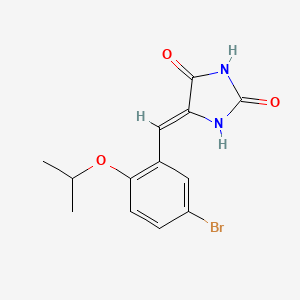

![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-hydroxy-5-isopropyl-2-methylphenyl)acetamide](/img/structure/B4623392.png)

![N-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4623399.png)

![1-[8-(acetyloxy)bicyclo[3.2.1]oct-2-yl]-1-methylpiperidinium iodide](/img/structure/B4623406.png)

![5-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4623412.png)

![methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623414.png)

![5-cyclohexyl-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4623447.png)

![5-{[(3-isopropoxypropyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4623457.png)